2-(3-Fluoro-2-iodophenyl)acetonitrile
Overview
Description
Scientific Research Applications
Electrochemical Applications : A study by Kunugi et al. (1993) discusses the electrochemical reduction of fluoro-arylvinyl phenyl sulphones in acetonitrile, which involves the cleavage of carbon-sulphur and carbon-fluorine bonds. This process forms 1-fluoro-2-aryl-ethylenes and arylethylenes, indicating potential applications in electrochemical syntheses and reactions involving fluoro-aryl compounds (Kunugi et al., 1993).
Pharmaceutical Synthesis : Ivachtchenko et al. (2019) describe the synthesis of a biologically active molecule, 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, using acetonitrile. The study highlights its potential as a novel inhibitor of hepatitis B, demonstrating the relevance of fluoro-acetonitrile derivatives in pharmaceutical research (Ivachtchenko et al., 2019).
Material Science and Sensing Technologies : Ajayaghosh et al. (2005) developed a ratiometric fluorescence probe based on vinylpyrrole end-capped bipyridine for sensing Zn2+ ions. This probe shows strong emission in acetonitrile, indicating the utility of fluoro-acetonitrile derivatives in the development of selective sensors and materials for detecting specific ions (Ajayaghosh et al., 2005).
Analytical Chemistry : In a study on fluorination of olefins and arenes, O'Malley et al. (1985) discuss electrolysis of acetonitrile solutions leading to fluorination at specific positions. This research underscores the importance of fluoro-acetonitrile derivatives in analytical methods for fluorination processes (O'Malley et al., 1985).
Optical Applications : Goswami et al. (2014) synthesized a pyrene-based fluorescence probe that shows a significant response to Cu(2+) ions in an acetonitrile-aqueous medium. The study illustrates the application of fluoro-acetonitrile derivatives in developing optical sensors for metal ion detection (Goswami et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(3-fluoro-2-iodophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKBSXPUMKJOHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.